molecular formula C12H18BrNO B14768536 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine

Cat. No.: B14768536
M. Wt: 272.18 g/mol
InChI Key: QRSWQCDCBWGDDB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an isopropoxy group, and a dimethylmethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine typically involves multiple steps. One common method starts with the bromination of 4-isopropoxyphenylmethanamine to introduce the bromine atom at the 3-position. This is followed by the alkylation of the amine group with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and isopropoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-4-isopropoxyphenyl)oxazole
  • (3-Bromo-4-isopropoxyphenyl)(4-morpholinyl)methanone
  • 4-[2-(3-Bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid

Uniqueness

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(3-bromo-4-propan-2-yloxyphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C12H18BrNO/c1-9(2)15-12-6-5-10(7-11(12)13)8-14(3)4/h5-7,9H,8H2,1-4H3

InChI Key

QRSWQCDCBWGDDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN(C)C)Br

Origin of Product

United States

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